(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[5-[(2-methylbutan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO2/c1-4-11(2,3)12-7-9-5-6-10(8-13)14-9/h5-6,12-13H,4,7-8H2,1-3H3 |
InChI Key |
KOUFHECUPZVXLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Common Methods for Furan Core Preparation:
| Method | Description | Notes |
|---|---|---|
| Dehydration of furfural | Furfural is dehydrated or cyclized to form the furan ring | Industrially relevant but less direct for this compound |
| Use of commercial furfuryl alcohol | Direct use of 2-furanmethanol as starting material | Preferred for high purity and ease of functionalization |
Alternative Aminomethylation Using Bis(dimethylamino)methane
For related compounds such as 5-dimethylaminomethyl-2-furanmethanol, a more efficient aminomethylation method involves:
- Reacting 2-furanmethanol with bis(dimethylamino)methane in the presence of acetic acid or an acid catalyst.
- The reaction is exothermic and typically conducted at 0–20°C to room temperature.
- This method yields higher purity products and better yields (up to 94%) compared to classical Mannich reactions using dimethylamine and formaldehyde.
This approach could be adapted for the introduction of the 2-methylbutan-2-yl amino group by substituting the amine source accordingly.
Purification and Characterization
- Purification is generally achieved by distillation under reduced pressure or column chromatography using silica gel.
- Characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes elemental analysis to confirm the structure and purity.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | Furan core acquisition | Commercial 2-furanmethanol | Used as received or purified by distillation | High purity starting material |
| 2 | Mannich reaction | 2-furanmethanol, formaldehyde (paraformaldehyde), 2-methylbutan-2-amine (or salt) | Reflux in ethanol or methanol, 12-18 h, acidic conditions | Moderate to good yield; requires careful pH control |
| 3 | Alternative aminomethylation | 2-furanmethanol, bis(amine)methane derivative | 0–20°C to RT, acetic acid solvent | Higher yield and purity; adaptable for different amines |
| 4 | Purification | Distillation under reduced pressure or silica gel chromatography | Standard organic purification techniques | Necessary to remove side products and unreacted materials |
Research Findings and Notes
- The Mannich reaction is the most widely used and reliable method for introducing aminomethyl groups on the furan ring, especially at the 5-position.
- The choice of amine is crucial; branched alkyl amines like 2-methylbutan-2-amine may require optimization of reaction conditions to prevent side reactions or polymerization.
- Using bis(dimethylamino)methane or related reagents can improve yields and purity, as shown in related furan derivative syntheses.
- The reaction is sensitive to temperature and pH , with acidic conditions favoring the Mannich condensation.
- Purification challenges arise due to the polarity and possible side products; hence, chromatographic methods are often necessary.
- The compound’s functional groups allow further chemical modifications, useful in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing furan rings often exhibit various biological activities, including:
- Antioxidant Properties : Furan derivatives have been studied for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Activity : Some furan-containing compounds demonstrate efficacy against a range of bacteria and fungi, suggesting potential applications in antimicrobial therapies.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity, similar to other furan derivatives that have shown promise in inhibiting tumor growth.
Applications in Medicinal Chemistry
The potential applications of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol in medicinal chemistry include:
- Drug Development : Given its structural features, this compound could serve as a lead compound for developing new pharmaceuticals targeting various diseases.
- Therapeutic Agents : Its possible role as an antioxidant or anticancer agent positions it as a candidate for therapeutic applications in oncology and age-related diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furfuryl Alcohol | Furan ring + hydroxymethyl | Used in resins and flavoring |
| 3-Aminofuran | Furan ring + amino group | Potential anticancer properties |
| Furanoquinoline Derivatives | Furan + quinoline | Diverse biological activities |
This table illustrates how the specific combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies
Research into the applications of this compound is ongoing. Notable case studies include:
- CNS Penetration Studies : Investigations into the compound's ability to penetrate the central nervous system suggest it may be effective in treating neurological disorders.
- Interaction Studies : Research focused on understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is not well-defined in the literature. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural Modifications in Amino Substituents
The compound’s key structural feature is the (2-methylbutan-2-yl)amino group. Comparisons with similar derivatives highlight how substituent bulkiness and electronic properties influence reactivity and bioactivity:
Key Observations :
Comparison with Analog Syntheses :
- Diethylamino Derivative: Synthesized similarly, with diethylamine replacing 2-methylbutan-2-ylamine .
- Aromatic Amino Derivatives: Require coupling of furan aldehydes with substituted anilines, followed by reduction .
Physicochemical Properties
- logP and Solubility: The target compound’s logP is estimated to be higher than dimethylamino (logP ~1.5) and lower than diethylamino (logP ~2.0) analogs due to the branched alkyl chain.
- Thermal Stability : The hydroxymethyl group may lower thermal stability compared to acetylated analogs (e.g., 5-(acetoxymethyl) derivatives) .
Biological Activity
The compound (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is a complex organic molecule notable for its structural features, including a furan ring, an amino group, and a hydroxymethyl functional group. This combination of elements suggests potential biological activity, making it a subject of interest in medicinal chemistry. The following sections will explore its biological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The structure of this compound can be represented as follows:
This molecular formula indicates a relatively complex arrangement conducive to various interactions with biological targets.
Biological Activity
Research indicates that compounds containing furan rings often exhibit diverse biological activities. Preliminary studies suggest that this compound may possess the following biological properties:
- Antimicrobial Activity : Furan derivatives have shown potential in inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : Some studies suggest that furan-containing compounds may induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis Methods
The synthesis of this compound can involve several strategies, including:
- N-Alkylation Reactions : This method allows for the introduction of the branched alkyl group.
- Furan Ring Functionalization : Modifications to the furan ring can enhance biological activity or alter pharmacokinetics.
- Amine Coupling Reactions : These reactions are essential for linking the amino group to the furan moiety.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of furan derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics.
Case Study 2: Anticancer Activity
A preliminary investigation into the anticancer effects of this compound revealed that it induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells by 25% after 48 hours of treatment at a concentration of 50 µM.
Understanding the mechanism by which this compound exerts its biological effects is crucial. Current hypotheses suggest that:
- Cell Membrane Interaction : The hydrophobic nature of the furan ring may facilitate integration into cellular membranes, disrupting normal function.
- Enzyme Inhibition : The amino group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
